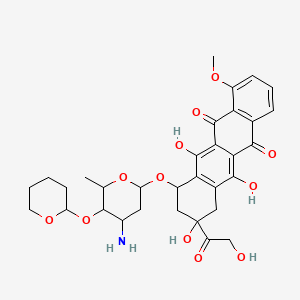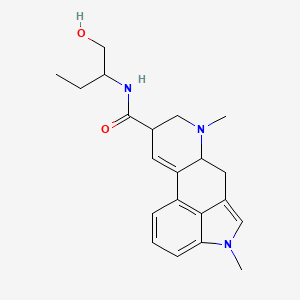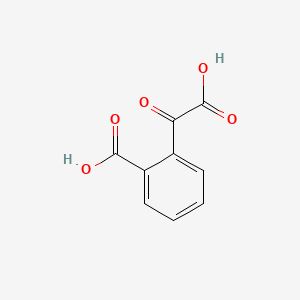![molecular formula C10H12N5O6PS B1220343 (6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl dihydrogen phosphate CAS No. 52021-41-7](/img/structure/B1220343.png)
(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate is a complex organic compound with a unique structure that combines elements of purine, thiazole, and furan rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesisThe final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups at the amino position .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl phosphate
- (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl sulfate
Uniqueness
The uniqueness of (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
52021-41-7 |
|---|---|
Molecular Formula |
C10H12N5O6PS |
Molecular Weight |
361.27 g/mol |
IUPAC Name |
(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O6PS/c11-7-4-8(13-2-12-7)15-9-6(23-10(15)14-4)5(16)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,16H,1H2,(H2,11,12,13)(H2,17,18,19) |
InChI Key |
XESACSXKPBAYJE-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)COP(=O)(O)O)O)SC3=N2)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)COP(=O)(O)O)O)SC3=N2)N |
Synonyms |
poly(8,2'-cyclic adenylic acid) poly(8,2'-cyclic AMP) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


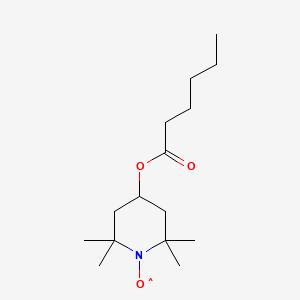

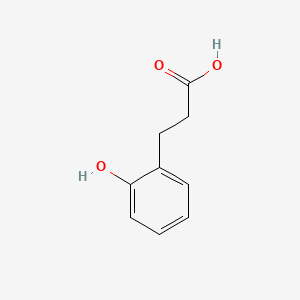
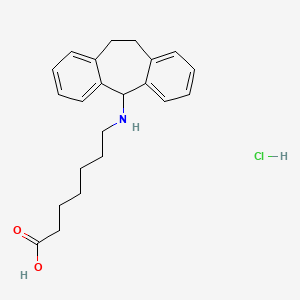
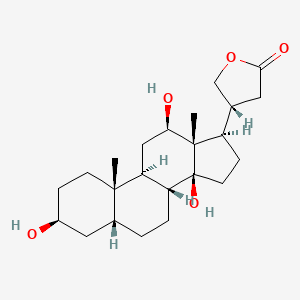
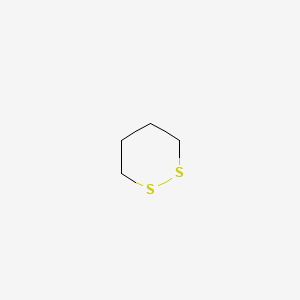
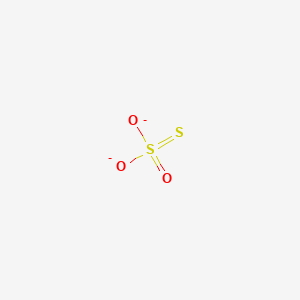
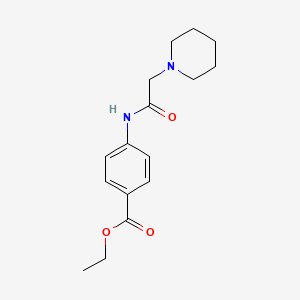
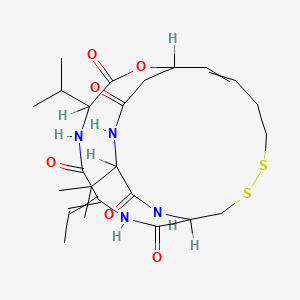
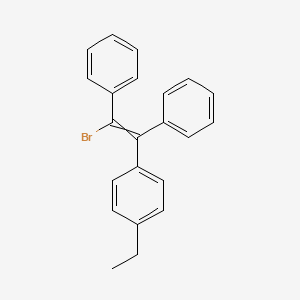
![3,3-Dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220279.png)
